Glycine, N-formyl-, phenylmethyl ester
Overview
Description
Glycine, N-formyl-, phenylmethyl ester is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.20 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
- Glycine, N-formyl-, phenylmethyl ester and related compounds have been synthesized and used as intermediates in the production of various derivatives. For instance, N-(3-formylphenyl) glycine ethyl ester has been synthesized from benzaldehyde, undergoing several chemical reactions to form different derivatives confirmed by spectroscopic methods (Shangguan Wen-bi, 2013).
Biological Activities and Potential Pharmaceutical Applications
- N-formylated methionyl peptides, including those containing an α-substituted glycine residue, have been studied for their biological activities. These compounds have shown potential in inducing enzyme release and inhibiting superoxide generation, indicating their relevance in anti-inflammatory drug research (J. Kraus & G. Attardo, 1992).
Anticonvulsant Properties
- Studies on N-(benzyloxycarbonyl)glycine esters and amides have demonstrated significant anticonvulsant activities. These compounds, particularly N-(benzyloxycarbonyl)glycine benzylamide, have shown effectiveness in various seizure models, suggesting their potential as anticonvulsant agents (M. Geurts et al., 1998).
Conformational Analysis in Model Peptides
- Research has focused on the computation of stable conformations of compounds like glycine and its derivatives, including N-formyl-, phenylmethyl ester. These studies are crucial for understanding peptide structures and interactions in various solvents (P. Walther, 1987).
Blood Coagulation Inhibition
- Glycine ethyl ester derivatives have been identified as specific inhibitors of fibrin polymerization, impacting blood coagulation processes. These findings have medical implications and potential applications in managing blood clotting disorders (L. Lorand et al., 1963).
Chemical Synthesis and Tumor Cell Inhibition
- N-[(1-methyl-β-carboline-3-yl)-formyl]-glycine and its derivatives have been synthesized and shown to inhibit tumor cell lines, indicating potential for cancer research and treatment applications (Wang Wei, 2005).
Protein Delivery through Bioreversible Esterification
- Research has explored the esterification of proteins for cytosolic delivery, with compounds derived from (p-methylphenyl)glycine showing promise. This technique has potential applications in drug delivery and therapeutic protein administration (Kalie A. Mix et al., 2017).
properties
IUPAC Name |
benzyl 2-formamidoacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-8-11-6-10(13)14-7-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDACVKTXMGNARO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CNC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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